8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of spiroacetal enol ethers, including compounds structurally related to "8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane", has been achieved through highly stereoselective methods. These syntheses utilize intramolecular conjugate addition and have been essential in creating various stereoisomers of spiroacetal compounds, contributing to the understanding of their chemical behavior and potential applications (Toshima et al., 1998).
Studies on aziridination and 1,3-dipolar cycloaddition have led to the synthesis of novel compounds, showcasing the versatility of spirocyclic and azaspiro structures in chemical synthesis. These processes highlight the potential for creating diverse molecular architectures, including those similar to the compound (Albar et al., 1997).
The orientation effect of the phenylsulfonyl group has been studied in the context of thermal spiroketalization processes. This research provides insight into how specific functional groups influence the formation and selectivity of spiroketal structures, which is crucial for the design and synthesis of complex molecules (Alzérreca et al., 1990).
Potential Applications
Supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including diazaspiro[4.5]decane structures, have been explored for their crystallographic properties. The relationship between molecular structure and crystal structure is crucial for developing materials with specific physical properties, highlighting the compound's potential in materials science (Graus et al., 2010).
The development of σ1 receptor radioligands with low lipophilicity, including 1,4-dioxa-8-azaspiro[4.5]decane derivatives, showcases the potential of such compounds in medical imaging and tumor diagnostics. This research indicates that compounds with appropriate lipophilicity and affinity for σ1 receptors can be effectively used for tumor imaging in positron emission tomography (PET) (Xie et al., 2015).
Mechanism of Action
Target of Action
The primary target of 8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
this compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of necroptosis, leading to a reduction in organ injury and immune-stress responses .
Properties
IUPAC Name |
8-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-28-17-7-8-20-19(15-17)22(25-11-9-23(10-12-25)29-13-14-30-23)21(16-24-20)31(26,27)18-5-3-2-4-6-18/h2-8,15-16H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJOFVDHHSOLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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